molecular formula C16H11Cl3N2O2S B13940058 Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- CAS No. 53743-19-4

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)-

Cat. No.: B13940058
CAS No.: 53743-19-4
M. Wt: 401.7 g/mol
InChI Key: WUJSRESMPLDNLO-UHFFFAOYSA-N
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Description

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is a chemical compound with the molecular formula C16H11Cl3N2O2S. It is a derivative of hydantoin, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- typically involves the reaction of 5,5-diphenylhydantoin with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trichloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

53743-19-4

Molecular Formula

C16H11Cl3N2O2S

Molecular Weight

401.7 g/mol

IUPAC Name

5,5-diphenyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)24-21-13(22)15(20-14(21)23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,20,23)

InChI Key

WUJSRESMPLDNLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)SC(Cl)(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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